molecular formula C16H22Cl2N2O2 B5156876 2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide

2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide

Cat. No.: B5156876
M. Wt: 345.3 g/mol
InChI Key: PKXKHNKYWKCBSA-UHFFFAOYSA-N
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Description

2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide is a synthetic organic compound that belongs to the class of phenoxyalkylamines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide typically involves the following steps:

    Formation of the phenoxyalkylamine backbone: This can be achieved by reacting 2,5-dichlorophenol with an appropriate alkyl halide under basic conditions to form the phenoxyalkyl intermediate.

    Amidation reaction: The phenoxyalkyl intermediate is then reacted with 1-methylpiperidine and a suitable coupling agent (e.g., EDCI, DCC) to form the final butanamide compound.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, optimized for yield and purity. Key considerations include reaction temperature, solvent choice, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Halogen atoms in the phenoxy ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate.

    Industry: Possible applications in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide
  • 2-(2,5-dichlorophenoxy)-N-(1-ethylpiperidin-4-yl)butanamide

Uniqueness

2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide may exhibit unique properties due to the specific positioning of the chlorine atoms on the phenoxy ring and the presence of the methylpiperidine moiety

Properties

IUPAC Name

2-(2,5-dichlorophenoxy)-N-(1-methylpiperidin-4-yl)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O2/c1-3-14(22-15-10-11(17)4-5-13(15)18)16(21)19-12-6-8-20(2)9-7-12/h4-5,10,12,14H,3,6-9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKXKHNKYWKCBSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCN(CC1)C)OC2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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